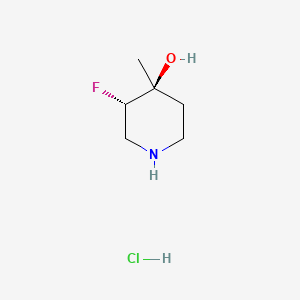

Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride

Description

Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride (CAS: 2376634-11-4) is a fluorinated piperidine derivative with a hydroxyl group at the 4-position and a methyl group at the same carbon, configured in the trans stereochemistry (IUPAC: (3S,4S)-3-fluoro-4-methylpiperidin-4-ol hydrochloride) . The compound’s structure combines steric bulk (methyl), hydrogen-bonding capacity (hydroxyl), and electronic modulation (fluorine), making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting due to fluorine’s role in enhancing blood-brain barrier penetration.

Properties

Molecular Formula |

C6H13ClFNO |

|---|---|

Molecular Weight |

169.62 g/mol |

IUPAC Name |

(3S,4S)-3-fluoro-4-methylpiperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C6H12FNO.ClH/c1-6(9)2-3-8-4-5(6)7;/h5,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |

InChI Key |

GGQIEOPGYYANDG-GEMLJDPKSA-N |

Isomeric SMILES |

C[C@@]1(CCNC[C@@H]1F)O.Cl |

Canonical SMILES |

CC1(CCNCC1F)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride typically involves the fluorination of a piperidine derivative. One common method is the reaction of 4-methylpiperidin-4-ol with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride is a chemical compound with a piperidine ring, a fluorine atom, and a methyl group in its structure. It has a molecular formula of C₆H₁₃ClFNO and a molecular weight of 169.62 g/mol. The IUPAC name for this compound is (3R,4R)-3-fluoro-4-methylpiperidin-4-ol; hydrochloride, which indicates its stereochemistry and functional groups.

Applications in Medicinal Chemistry

This compound is significant in medicinal chemistry and organic synthesis because the fluorine atom can increase biological activity and chemical reactivity. Fluorinated compounds can be used in drug development because they exhibit substantial biological activity. Fluorine can improve metabolic stability and lipophilicity, which could lead to better pharmacokinetic characteristics of potential therapeutic agents. Piperidine derivatives can interact with a variety of biological targets, such as enzymes and receptors, which may have an impact on how they function.

- Neurological Disorders It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

- Enzyme Activity Modulation Due to its structural characteristics, this compound has the potential to modulate enzyme activity. The fluorine atom enhances the binding affinity to particular targets, which may result in different biological responses. It is essential to comprehend these interactions in order to maximize its use in therapeutic applications and drug development.

- Drug Development It is being investigated for potential use in drug development, particularly in the context of its effects on specific enzyme systems and receptor pathways.

- Enhancing binding affinity The fluorine atom enhances binding affinity to various biological targets, potentially modulating enzyme activity and receptor interactions.

Mechanism of Action

The mechanism of action of Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The compound’s closest analogs include piperidine derivatives with variations in substituent groups, stereochemistry, and functionalization. Key examples are summarized below:

Key Observations :

- Fluorine vs.

- Hydroxymethyl vs. Methyl: The hydroxymethyl group in trans-4-(hydroxymethyl)-3-piperidinol HCl (CAS 955028-06-5) introduces additional hydrogen-bonding capacity, improving aqueous solubility but possibly limiting CNS penetration compared to the methyl group in the target compound .

- Oxadiazole Heterocycle : The oxadiazole-containing analog (CAS 373603-88-4) exhibits distinct electronic properties due to its aromatic heterocycle, which may enhance binding to enzymes or receptors requiring planar recognition sites .

Physicochemical Properties

- Solubility : The hydrochloride salt form improves water solubility across all analogs. However, substituents like hydroxymethyl (CAS 955028-06-5) further enhance solubility (~50 mg/mL in water), while aromatic groups (e.g., oxadiazole in CAS 373603-88-4) reduce it (<10 mg/mL) .

- Stability : Fluorine’s electronegativity stabilizes the hydroxyl group in the target compound against oxidation, whereas the trifluoromethyl group (CAS 1951444-38-4) may increase susceptibility to hydrolysis under acidic conditions .

- Stereochemistry : The trans configuration in the target compound minimizes steric clashes between the 3-fluoro and 4-methyl groups, favoring a more linear molecular geometry compared to the cis analog, which could affect receptor binding .

Biological Activity

Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride is a fluorinated piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₁₃ClFNO and a molecular weight of 169.62 g/mol. Its unique structure includes a hydroxyl group and a fluorine atom positioned on the piperidine ring, which significantly influences its chemical reactivity and biological interactions. The presence of fluorine enhances lipophilicity and metabolic stability, making it a candidate for drug development .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom is known to enhance binding affinity, potentially modulating enzyme activity and receptor interactions . This compound may act as an agonist or antagonist at specific receptors, leading to diverse physiological effects .

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain pathogens, including Mycobacterium tuberculosis. A high-throughput screening identified several analogs with promising antibacterial properties .

- Anticancer Potential : Fluorinated piperidine derivatives have been evaluated for their anticancer activities. Studies have shown that modifications in the structure can lead to enhanced efficacy against various cancer cell lines .

- Neurological Effects : Given its structure, this compound could interact with neurotransmitter systems, potentially influencing neurological functions. Further research is needed to elucidate these effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various analogs. The presence of the fluorine atom at the 3-position is crucial for enhancing biological activity compared to non-fluorinated counterparts. For instance, analogs lacking the fluorine atom exhibited reduced binding affinity and biological efficacy .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group + Fluorine | Enhanced binding affinity; potential antimicrobial and anticancer activity |

| Trans-3-Methylpiperidin-4-Ol Hydrochloride | Lacks fluorine | Lower biological activity |

| Trans-4-Fluoro-3-Piperidinol Hydrochloride | Different substitution pattern | Variations in reactivity; potential differences in biological effects |

Case Studies

- Antimicrobial Screening : A study conducted on a library of compounds against Mycobacterium tuberculosis identified this compound as a promising candidate due to its significant inhibitory concentration (MIC) against various strains .

- Cancer Cell Line Evaluation : In vitro studies assessed the efficacy of this compound against different cancer cell lines, demonstrating that structural modifications could lead to improved potency while maintaining selectivity for cancer cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.